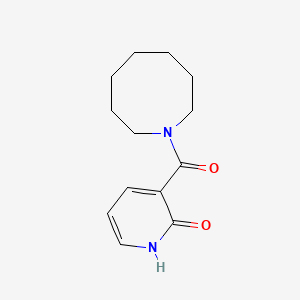
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase levels of endocannabinoids, leading to potential therapeutic benefits.
作用机制
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others. By increasing endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide may be able to produce therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
In addition to its effects on endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to increase levels of the peptide hormone oxytocin, which is involved in social bonding and may contribute to its effects on anxiety.
实验室实验的优点和局限性
One advantage of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its selectivity for FAAH, which means that it does not interact with other enzymes or receptors in the body. This can make it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its short half-life, which means that it may need to be administered multiple times in order to produce sustained effects.
未来方向
There are many potential future directions for research on N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds. Some possible areas of study include:
1. Developing more potent and selective FAAH inhibitors that can produce sustained effects with fewer doses.
2. Studying the effects of FAAH inhibition on other physiological processes beyond pain, anxiety, and addiction.
3. Investigating the potential therapeutic effects of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in human clinical trials.
4. Exploring the role of endocannabinoids in various disease states, such as cancer, neurodegenerative disorders, and inflammatory conditions.
5. Developing new methods for delivering N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds, such as through transdermal patches or inhalation.
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a potent and selective inhibitor of FAAH that has potential therapeutic benefits in a variety of conditions. Its mechanism of action involves increasing levels of endocannabinoids, which have analgesic, anti-inflammatory, and anxiolytic effects. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied extensively in preclinical models and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its effects and potential applications.
合成方法
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 1-bromo-2-propanol to form the corresponding ester. This ester is then reacted with piperidine in the presence of a catalyst to form N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide.
科学研究应用
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. In preclinical studies, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce pain and inflammation, improve anxiety-like behaviors, and reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)20-10-8-17(9-11-20)19-18(21)16-7-6-14-4-3-5-15(14)12-16/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUHYNVVHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)

![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




